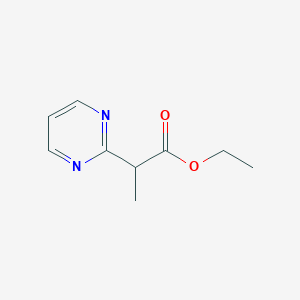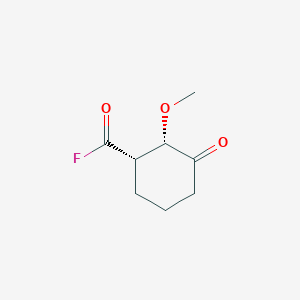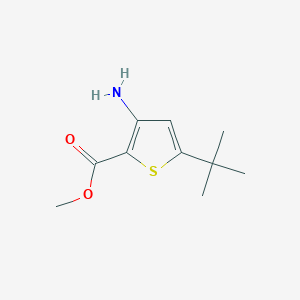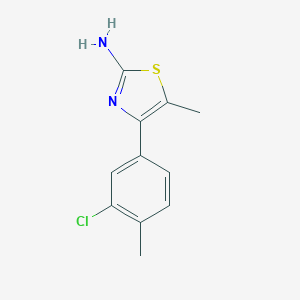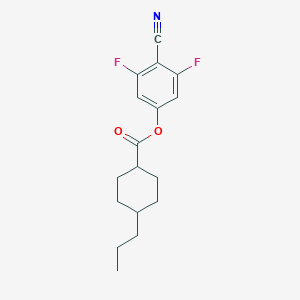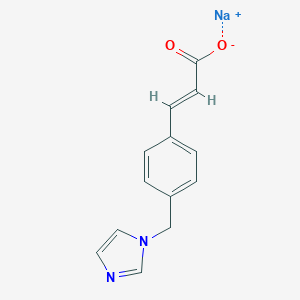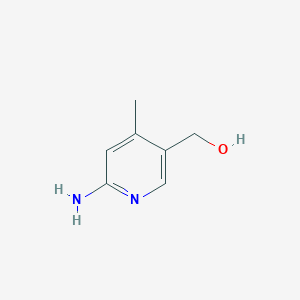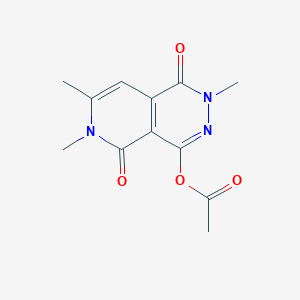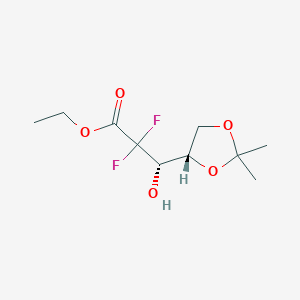![molecular formula C8H9FN2O3 B071326 [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde CAS No. 183232-33-9](/img/structure/B71326.png)
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is not fully understood, but it is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, but they also play a role in various physiological processes, such as cell signaling and immune response.
Biochemische Und Physiologische Effekte
Studies have shown that [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde can induce oxidative stress in cells, leading to cell death. It has also been shown to have anti-tumor activity in vitro and in vivo, possibly due to its ability to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize, making it readily available for use in research. However, its potential toxicity and the need for careful handling and storage are limitations that must be considered.
Zukünftige Richtungen
Future research on [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde could focus on its potential applications in cancer treatment and the development of new fluorescent probes for imaging studies. Studies could also investigate its potential as a therapeutic agent for other diseases that involve oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Further research could also explore the biochemical and physiological effects of this compound in more detail, including its mechanisms of action and potential side effects.
Conclusion
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is a pyrimidine derivative that has potential applications in scientific research. Its fluorescent properties and ability to induce oxidative stress make it useful for imaging studies and cancer research. However, more research is needed to fully understand its biochemical and physiological effects and potential applications in other diseases. Overall, [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Synthesemethoden
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde can be synthesized using various methods, including the reaction of 5-fluoro-2-pyrimidinol with ethyl chloroformate and triethylamine. Another method involves the reaction of 5-fluoro-2-pyrimidinol with acetic anhydride and pyridine, followed by the reaction with paraformaldehyde. The yield and purity of the compound depend on the method used for synthesis.
Wissenschaftliche Forschungsanwendungen
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has been used in scientific research for various applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a precursor for the synthesis of other compounds, such as [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetic acid, which has potential applications in the treatment of cancer.
Eigenschaften
CAS-Nummer |
183232-33-9 |
|---|---|
Produktname |
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde |
Molekularformel |
C8H9FN2O3 |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
2-(4-ethoxy-5-fluoropyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-7-6(9)5-10-8(11-7)14-4-3-12/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
NLFRDKMWZHMSFP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
Kanonische SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
Synonyme |
Acetaldehyde, [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
